Cas no 941986-87-4 (N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide)
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)-5-chloro-2-nitro-
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide
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- Inchi: 1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-4-6-14(10-17(12)21)20-18(24)15-9-13(19)5-7-16(15)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
- InChI Key: ZWPQSDIIPHINPB-UHFFFAOYSA-N
- SMILES: C(NC1=CC2=C(C=C1)CCCN2C(C)=O)(=O)C1=CC(Cl)=CC=C1[N+]([O-])=O
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2049-0006-2μmol |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide |
941986-87-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2049-0006-5μmol |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide |
941986-87-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2049-0006-10μmol |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide |
941986-87-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2049-0006-20μmol |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide |
941986-87-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2049-0006-1mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide |
941986-87-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2049-0006-2mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide |
941986-87-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2049-0006-3mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide |
941986-87-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2049-0006-4mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide |
941986-87-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2049-0006-5mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide |
941986-87-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2049-0006-10mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide |
941986-87-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide
N-(1-Acetyl-1,2,3,4-Tetrahydroquinolin-7-Yl)-5-Chloro-2-Nitrobenzamide (CAS No. 941986-87-4): A Comprehensive Overview
The compound N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide (CAS No. 941986-87-4) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities. The molecule's structure incorporates a tetrahydroquinoline moiety, which is known for its ability to form hydrogen bonds and interact with biological targets, making it a promising candidate for drug development.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in medicinal chemistry. These compounds are often used as scaffolds for designing bioactive molecules due to their unique pharmacokinetic properties and ability to modulate various cellular pathways. The 5-chloro-2-nitrobenzamide group in this compound adds further complexity to its structure, potentially enhancing its selectivity and potency against specific targets.
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels, ensuring the compound's suitability for advanced biological testing. The use of acetylation and amidation reactions has been pivotal in constructing the molecule's core structure.
From a pharmacological perspective, this compound has shown remarkable activity in preclinical studies. It has demonstrated potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, studies have indicated that the compound may exhibit antioxidant properties, making it a candidate for combating oxidative stress-related diseases.
The integration of tetrahydroquinoline and benzamide moieties has also been explored in the context of neurodegenerative diseases. Recent research suggests that this compound may interact with receptors associated with neuroprotection, offering new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. These findings underscore the importance of further investigations into its mechanism of action and therapeutic potential.
In terms of applications beyond pharmacology, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are currently exploring its potential as a component in light-emitting diodes (LEDs) and solar cells.
Despite its numerous advantages, the compound also presents challenges related to its stability and bioavailability. Ongoing studies aim to address these limitations through structural modifications and formulation optimizations. The development of delivery systems that enhance its solubility and absorption could significantly improve its therapeutic profile.
In conclusion, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-Yl)-5-Chloro-2-Nitrobenzamide (CAS No. 941986-87-4) is a versatile compound with wide-ranging applications across multiple scientific disciplines. Its unique structure and promising biological activities make it a valuable addition to both academic research and industrial development pipelines.
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